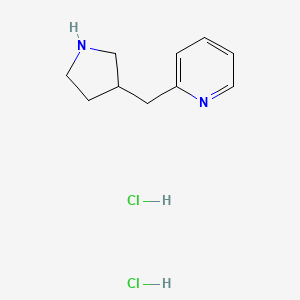
2-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for “2-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride” is 1S/C10H14N2.2ClH/c1-2-5-12-10(3-1)7-9-4-6-11-8-9/h1-3,5,9,11H,4,6-8H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram .Physical And Chemical Properties Analysis
“2-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride” is a liquid at room temperature . The compound should be stored at a temperature of 4°C .Scientific Research Applications
Synthesis and Catalysis
Cycloaddition Reactions : Pyrrolidines, including derivatives like 2-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride, play a significant role in cycloaddition reactions, often resulting in compounds with potential biological effects. These reactions can proceed under mild conditions, yielding products like 1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine (Żmigrodzka et al., 2022).
Palladium Complexes Synthesis : Compounds structurally related to 2-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride have been used to synthesize palladium complexes, which show potential in activating small molecules and may have catalytic applications (Ojwach et al., 2009).
Molecular Structures and Properties
Hydrogen Bonding Studies : Investigations into molecules like 2-(pyrrol-2-ylmethylene)-1,3-indandione, related to 2-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride, have revealed insights into intramolecular and intermolecular hydrogen bonding, which is crucial for understanding molecular behavior and interactions (Sigalov et al., 2009).
Crystal Structures of Ligands : The study of the crystal structure of compounds similar to 2-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride can provide insights into their potential as ligands in coordination chemistry, impacting the design of new materials and catalysts (Artheswari et al., 2019).
Organic Synthesis Intermediates
- Intermediates in Organic Synthesis : Derivatives of 2-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride are important intermediates in organic synthesis. For example, 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, a closely related compound, has been synthesized with significant improvements in yield and process efficiency (Ta, 2013).
Bioactive Molecule Synthesis
- Synthesis of Bioactive Molecules : Research on pyrrolidine derivatives indicates their utility in synthesizing bioactive molecules. Pyrrolidin-2-ones and 2-pyrrolidinones, related to 2-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride, are often found in biologically active natural products, highlighting their significance in medicinal chemistry (Alves, 2007).
Safety And Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(pyrrolidin-3-ylmethyl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-2-5-12-10(3-1)7-9-4-6-11-8-9;;/h1-3,5,9,11H,4,6-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLDWKNSAAMPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



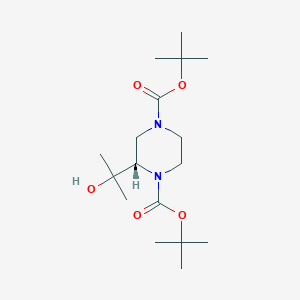
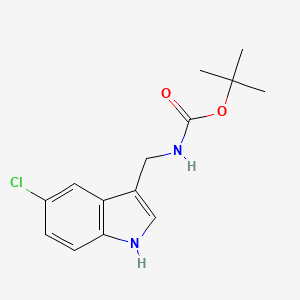
![Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1443533.png)
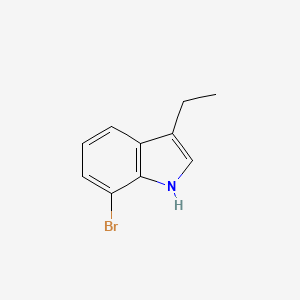

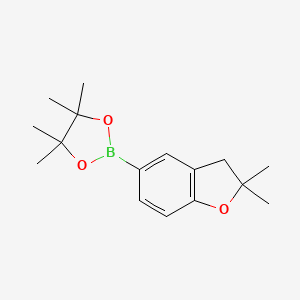

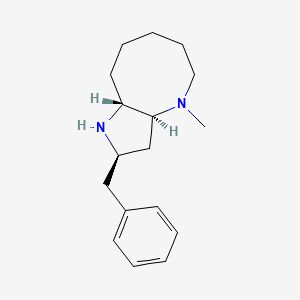
![Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride](/img/structure/B1443543.png)

![8-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1443546.png)
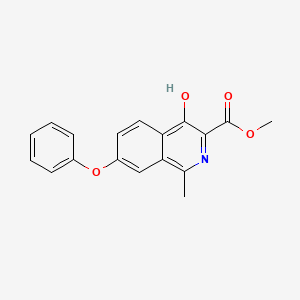
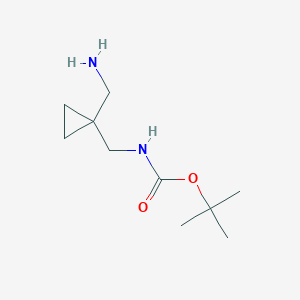
![tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate](/img/structure/B1443550.png)